Fentrazamide
Overview
Description
Mechanism of Action
Target of Action
Fentrazamide primarily targets the protein metabolism and cell division in plants . It shows marked phytotoxic activity on the growth of early watergrass .
Mode of Action
This compound interacts with its targets by inhibiting the formation of very long-chain fatty acids (VLCFAs) . This inhibition is similar to that caused by chloroacetamides and chloroacetanilides . This compound also leads to the degradation of protein .
Biochemical Pathways
The inhibition of fatty acid elongation in microsomal fractions of early watergrass by this compound is comparable to that by cafenstrole, an inhibitor of fatty acid elongation .
Pharmacokinetics
It’s known that this compound shows less toxicity to rice while having a marked phytotoxic activity on the growth of early watergrass .
Result of Action
This compound’s action results in a significant reduction in the growth of early watergrass . It reduces the dry weight of early watergrass and rice by 50% with certain concentrations . Moreover, this compound at and above certain concentrations markedly reduces the soluble protein content in early watergrass by 84%, which is much greater than that in rice .
Biochemical Analysis
Biochemical Properties
Fentrazamide plays a crucial role in biochemical reactions by inhibiting the elongation of VLCFAs . It interacts with enzymes involved in fatty acid metabolism, such as those in the microsomal fractions of plants . The inhibition of VLCFA synthesis leads to a reduction in cell membrane integrity and function, ultimately causing cell death in susceptible plants . This compound also affects protein metabolism by reducing soluble protein content, which further contributes to its herbicidal activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plants, it shows marked phytotoxic activity, particularly in early watergrass, by reducing the total dry weight and inhibiting cell division . The compound influences cell signaling pathways by disrupting fatty acid elongation, leading to altered gene expression and cellular metabolism . This compound’s impact on protein metabolism results in the degradation of proteins, which is more pronounced in target weeds compared to rice .
Molecular Mechanism
At the molecular level, this compound inhibits the elongation of VLCFAs by binding to and inhibiting specific enzymes involved in this process . This inhibition disrupts the synthesis of essential fatty acids required for cell membrane formation and function . Additionally, this compound reduces the incorporation of amino acids into proteins, leading to decreased protein synthesis and increased protein degradation . These molecular interactions collectively contribute to the herbicidal activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable and persistent in water systems but less so in soil . Over time, this compound’s herbicidal activity remains effective, with long-term studies showing sustained inhibition of target weeds . Its stability and degradation can vary depending on environmental conditions, which may influence its long-term efficacy .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, this compound exhibits selective herbicidal activity with minimal toxicity to non-target organisms . At higher doses, it can cause adverse effects, including toxicity to aquatic organisms and birds . These findings highlight the importance of optimizing dosage to achieve effective weed control while minimizing environmental impact.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid synthesis and protein metabolism . It interacts with enzymes responsible for VLCFA elongation, leading to the accumulation of intermediate metabolites and disruption of normal metabolic flux . The compound’s impact on protein metabolism results in altered levels of soluble proteins and amino acids, further contributing to its herbicidal activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues, such as meristematic areas, enhance its effectiveness in inhibiting cell division and growth in target weeds .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and microsomal fractions, where it interacts with enzymes involved in fatty acid elongation . This localization allows this compound to effectively inhibit VLCFA synthesis and disrupt cell membrane formation . Additionally, its presence in specific subcellular compartments enhances its herbicidal activity by targeting essential cellular processes.
Preparation Methods
Fentrazamide is synthesized through a series of chemical reactions involving the selective carbamoylation of tetrazolinone derivatives . The industrial production of this compound involves the reaction of 2-chlorophenyl isocyanate with sodium azide in the presence of aluminum chloride as a catalyst, followed by the reaction with N-cyclohexyl-N-ethylcarbamoyl chloride . This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Fentrazamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: This compound undergoes substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are oxides, amines, and substituted derivatives .
Scientific Research Applications
Fentrazamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of tetrazolinone derivatives.
Biology: This compound is used to study the effects of herbicides on plant metabolism and cell division.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Comparison with Similar Compounds
Fentrazamide is similar to other herbicides like chloroacetamides and chloroacetanilides . it is unique in its selective action against barnyard grass and its lower toxicity to rice plants . Similar compounds include:
Cafenstrole: An inhibitor of fatty acid elongation.
Mefenacet: An inhibitor of cell division.
Chloroacetamides: A class of herbicides with similar modes of action.
This compound stands out due to its specific selectivity and effectiveness in controlling weeds in rice fields .
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPHQFNMLZJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057988 | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158237-07-1 | |
Record name | Fentrazamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158237-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentrazamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTRAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fentrazamide disrupts protein metabolism in susceptible plants, ultimately leading to the degradation of proteins. [] While it shows some inhibition of fatty acid elongation, this effect is less pronounced than its impact on protein degradation. []
A: Research suggests that this compound does not directly inhibit cell division. Studies on leek roots showed no effect on cell division even at high concentrations (100 μM). []
ANone: The molecular formula of this compound is C16H20ClN5O2, and its molecular weight is 349.82 g/mol.
A: Studies on 1-phenyl-5(4H)-4-dialkylcarbamoyltetrazolinones, the class to which this compound belongs, reveal key structural features for activity: []
A: Soil thick-layer chromatography suggests a correlation between good crop compatibility and the mobility of carbamoyltetrazolinones in paddy soil. []
A: Research suggests effective weed control at rates ranging from 120 g/ha to 250 g/ha. [, ]
ANone: this compound effectively controls various weed species, including:
- Echinochloa crus-galli (barnyardgrass) [, , , , , ]
- Monochoria vaginalis [, , , , ]
- Scirpus juncoides [, , ]
- Bidens tripartita []
- Echinochloa oryzicola [, ]
- Fimbristylis miliacea []
- Cyperus difformis []
- Blyxa aubertii []
- Chara braunii []
- Leptochloa chinensis []
- Lindernia dubia []
- Rotala indica []
A: While the research papers do not directly report resistance to this compound itself, they highlight the increasing prevalence of weed resistance to other herbicide classes, particularly sulfonylureas (SUs) and ACCase inhibitors. [, , , , ] This underscores the importance of resistance monitoring and integrated weed management strategies.
A: A study on the dissipation of this compound in soil and water utilized the following methods: []
A: this compound degrades rapidly under anaerobic conditions. In a study, no residues were detected in soil after 100 days and in water after 35 days of application. []
A: The half-life of this compound in soil was 9.06 days, and in water, it was 3.66 days, under the specific conditions of the study. []
A: No, this compound residues were not detected in soil, rice grain, or rice straw at harvest in the study. []
A: The analytical method used in the dissipation study demonstrated: []
ANone: The research papers highlight several alternative herbicides and strategies, particularly for managing potential resistance:
- Alternative modes of action:
- Sequential herbicide applications: This approach involves using herbicides with different modes of action in sequence to prevent the buildup of resistance. [, , ]
A: this compound was developed as a new class of herbicide (carbamoyltetrazolinone) by Bayer in the late 1990s. [, ] It was first registered for use in rice paddies in Japan in 2000. []
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